1-Bromo-3-methylnonane
Overview
Description
1-Bromo-3-methylnonane is an organic compound belonging to the class of alkyl halides It is a derivative of nonane, where a bromine atom is substituted at the first carbon and a methyl group is attached to the third carbon of the nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylnonane can be synthesized through the bromination of 3-methylnonane. The process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the first carbon of 3-methylnonane, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methylnonane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) can be used to replace the bromine atom with a hydroxyl group, a cyano group, or an amino group, respectively.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products include 3-methylnonanol, 3-methylnonanenitrile, and 3-methylnonanamine.
Elimination Reactions: The major product is 3-methylnonene.
Scientific Research Applications
1-Bromo-3-methylnonane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into its potential as a building block for pharmaceuticals is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-methylnonane in nucleophilic substitution reactions involves the attack of a nucleophile on the carbon atom bonded to the bromine atom. This leads to the displacement of the bromine atom and the formation of a new bond between the carbon and the nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks from the opposite side of the leaving group, resulting in inversion of configuration at the carbon center.
Comparison with Similar Compounds
- 1-Bromo-2-methylnonane
- 1-Bromo-4-methylnonane
- 1-Bromo-3-methylbutane
Comparison: 1-Bromo-3-methylnonane is unique due to the position of the methyl group on the third carbon, which can influence its reactivity and the types of products formed in chemical reactions. Compared to 1-bromo-2-methylnonane and 1-bromo-4-methylnonane, the steric and electronic effects of the methyl group in this compound can lead to different reaction outcomes and selectivities.
Properties
IUPAC Name |
1-bromo-3-methylnonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-4-5-6-7-10(2)8-9-11/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNUQZCMERXSEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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